2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol
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Overview
Description
2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenol group attached to the pyrazole ring, along with two phenyl groups at positions 1 and 5 of the pyrazole ring
Preparation Methods
The synthesis of 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment. The reaction yields are generally high, ranging from 78% to 92% . The reaction conditions are mild, and the process is environmentally friendly due to the use of a green catalyst.
Chemical Reactions Analysis
2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol include:
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the phenol group.
4,4-dimethyl-5,5-diphenyl-1-[1,1,2-trimethyl-2-(triphenylphosphonio)propyl]-4,5-dihydro-1H-pyrazol-3-yl: Contains additional substituents that alter its chemical properties
Properties
CAS No. |
6956-41-8 |
---|---|
Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenol |
InChI |
InChI=1S/C21H18N2O/c24-21-14-8-7-13-18(21)19-15-20(16-9-3-1-4-10-16)23(22-19)17-11-5-2-6-12-17/h1-14,20,24H,15H2 |
InChI Key |
SGFFIDOKYSINHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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